molecular formula C24H19F2NO4 B2505879 (S)-3-(2,5-Difluoro-phenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid CAS No. 1260593-16-5

(S)-3-(2,5-Difluoro-phenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid

Cat. No.: B2505879
CAS No.: 1260593-16-5
M. Wt: 423.416
InChI Key: LTEWRKVXEYZVOD-QFIPXVFZSA-N
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Description

(S)-3-(2,5-Difluoro-phenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid is a useful research compound. Its molecular formula is C24H19F2NO4 and its molecular weight is 423.416. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound has been synthesized using various techniques. For example, 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, a related compound, was synthesized from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester (N‐Fmoc‐thiourea), derived from potassium thiocyanate (Le & Goodnow, 2004).

  • Use in Peptide Synthesis : It has been used in peptide synthesis. A modified benzhydrylamine as a handle reagent for solid-phase peptide synthesis was developed, employing 3-(α-Fmoc-amino-4-methoxybenzyl)-4-methoxyphenyl propionic acid (Funakoshi et al., 1988).

  • Protection of Hydroxy-Groups : The fluoren-9-ylmethoxycarbonyl (Fmoc) group, part of the compound, has been used to protect hydroxy-groups in the synthesis of complex molecules. This protection can be removed by the action of triethylamine in dry pyridine solution (Gioeli & Chattopadhyaya, 1982).

  • Photophysical Properties : The compound's derivatives have shown potential in applications due to their photophysical properties. For instance, a study synthesized blue emissive functionalized 9,9-disubstituted fluorene derivatives, demonstrating their potential in light-emitting applications (Athira, Meerakrishna, & Shanmugam, 2020).

  • Chemoselective Procedures : The 9-phenyl-9-fluorenyl (PhF) group, a related component, has been utilized as a protecting group in chemoselective procedures, illustrating the versatility of fluorenyl derivatives in synthetic chemistry (Soley & Taylor, 2019).

  • Photocleavable Linker in Peptide Synthesis : N-(9-Fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic acid, a compound with structural similarities, has been used as a photocleavable linker in solid-phase peptide synthesis, demonstrating the application of fluorenylmethoxycarbonyl derivatives in advanced peptide synthesis techniques (Kim et al., 2013).

  • Fluorination of Carboxylic Acids : Studies involving the electrochemical fluorination of nitrogen-containing carboxylic acids highlight the potential of fluorine introduction in similar compounds for creating key precursors in chemical synthesis (Abe et al., 1992).

  • In Silico Studies : N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine, a related compound, has been synthesized and studied using in silico methods. This underscores the importance of computational approaches in understanding the structural and supramolecular features of fluorenylmethoxycarbonyl amino acids (Bojarska et al., 2020).

Properties

IUPAC Name

(3S)-3-(2,5-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO4/c25-14-9-10-21(26)19(11-14)22(12-23(28)29)27-24(30)31-13-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEWRKVXEYZVOD-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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